2-(Methylthio)ethanol physical and chemical properties
2-(Methylthio)ethanol physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Methylthio)ethanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a known metabolic pathway involving this compound.
Core Physical and Chemical Properties
2-(Methylthio)ethanol, also known as methyl cellosolve sulfide, is a primary alcohol and an aliphatic sulfide.[1] It is recognized for its powerful, meat-like aroma and is found as a volatile component in some fruits like cantaloupe.[1]
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-(Methylthio)ethanol.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈OS | [2][3][4] |
| Molecular Weight | 92.16 g/mol | [1][2] |
| CAS Number | 5271-38-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Powerful, meat-like, sulfurous | [1] |
| Boiling Point | 169-171 °C at 760 mmHg | [1][5] |
| Density | 1.06 g/mL at 25 °C | [2] |
| Refractive Index | 1.4930 at 20 °C | [2] |
| Flash Point | 70 °C (158 °F) - closed cup | [5][6] |
| Solubility | Insoluble in water; soluble in alcohol and non-polar solvents.[1] | |
| pKa | 14.36 ± 0.10 (Predicted) | |
| LogP | 0.09 |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of 2-(Methylthio)ethanol, adapted from established chemical procedures.
Synthesis of 2-(Methylthio)ethanol
A common method for the synthesis of 2-(Methylthio)ethanol involves the reaction of 2-chloroethanol (B45725) with a methylthiolating agent such as sodium thiomethoxide.[3]
Materials:
-
2-Chloroethanol
-
Sodium thiomethoxide
-
Absolute ethanol (B145695) (solvent)
-
Nitrogen gas
-
Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
The apparatus is flushed with nitrogen gas to ensure an inert atmosphere.
-
Absolute ethanol is added to the flask as the solvent.
-
A solution of sodium thiomethoxide in ethanol is prepared and added to the dropping funnel.
-
2-Chloroethanol is added to the reaction flask.
-
The sodium thiomethoxide solution is added dropwise to the stirred solution of 2-chloroethanol at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours to ensure the completion of the reaction.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature. The sodium chloride byproduct is removed by filtration.
-
The filtrate, containing the crude 2-(Methylthio)ethanol, is then concentrated under reduced pressure to remove the ethanol solvent.
-
The resulting crude product is then purified.
Purification of 2-(Methylthio)ethanol
Purification of the crude product can be achieved through distillation or column chromatography.
Fractional Distillation:
-
The crude 2-(Methylthio)ethanol is transferred to a distillation flask.
-
The apparatus is set up for fractional distillation under atmospheric or reduced pressure.
-
The liquid is heated, and the fraction distilling at 169-171 °C (at atmospheric pressure) is collected as the pure product.
Flash Column Chromatography:
-
A silica (B1680970) gel slurry is prepared in a non-polar solvent (e.g., hexane).
-
The slurry is packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dry, adsorbed sample is loaded onto the top of the column.
-
Elution is performed with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield purified 2-(Methylthio)ethanol.[7]
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the identification and quantification of 2-(Methylthio)ethanol.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or similar).
-
Helium as the carrier gas.
Sample Preparation (General Protocol for Biological or Beverage Samples):
-
For liquid samples, a headspace sampling technique is often employed.
-
A known volume of the sample is placed in a headspace vial.
-
An internal standard (e.g., n-propanol) is added for quantitative analysis.[8]
-
The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace.
-
A sample of the headspace gas is injected into the GC-MS system.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
The resulting mass spectrum of 2-(Methylthio)ethanol will show a characteristic fragmentation pattern that can be used for its unambiguous identification by comparison with a library spectrum.
Signaling Pathways and Logical Relationships
While 2-(Methylthio)ethanol is not a primary signaling molecule in complex cellular pathways, it is involved in metabolic processes, particularly the detoxification of xenobiotics. One such pathway is the sequential methylation of 2-mercaptoethanol (B42355).
Metabolic Pathway of 2-Mercaptoethanol
In vivo, 2-mercaptoethanol can undergo sequential methylation. The first methylation, catalyzed by thiol methyltransferase, yields 2-(Methylthio)ethanol. A subsequent methylation of the thioether by thioether methyltransferase results in the formation of a more water-soluble sulfonium (B1226848) ion, facilitating its excretion.[1]
Caption: Sequential methylation of 2-mercaptoethanol.
Applications in Drug Development
The unique properties of 2-(Methylthio)ethanol make it a molecule of interest in specific areas of drug development. Its thioether linkage can be exploited in the design of prodrugs or as a ligand in coordination chemistry. For instance, 2-(Methylthio)ethanol has been utilized as a ligand in the synthesis of ruthenium-based photoactivated chemotherapy (PACT) agents.[9] In these complexes, the thioether ligand can be released upon light activation, leading to the formation of a cytotoxic species at the target site. This approach offers the potential for targeted cancer therapy with reduced side effects.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-(Methylthio)ethanol, along with practical experimental protocols and an illustration of its role in a metabolic pathway. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is crucial for harnessing the potential of this versatile molecule in various scientific applications.
References
- 1. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Methylthio)ethanol, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 2-(METHYLTHIO)ETHANOL | 5271-38-5 [chemicalbook.com]
- 4. Ethanol, 2-(methylthio)- [webbook.nist.gov]
- 5. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
